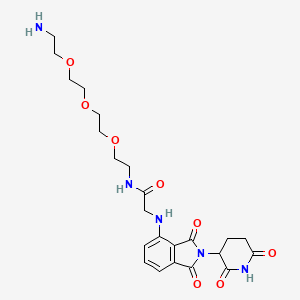

Thalidomide-NH-amido-PEG3-C2-NH2

Beschreibung

Foundational Principles of the Ubiquitin-Proteasome System

The primary mechanism for selective protein degradation in eukaryotic cells is the Ubiquitin-Proteasome System (UPS). explorationpub.comnih.gov This intricate system functions as a cellular quality control and recycling program. explorationpub.com The process begins when a small, 76-amino-acid protein called ubiquitin is covalently attached to a target protein. mdpi.com This tagging process, known as ubiquitination, is carried out by a sequential enzymatic cascade involving three key enzymes:

E1 (Ubiquitin-activating enzyme): Activates ubiquitin in an ATP-dependent manner. mdpi.comresearchgate.net

E2 (Ubiquitin-conjugating enzyme): Receives the activated ubiquitin from E1. researchgate.netmedchemexpress.com

E3 (Ubiquitin ligase): The crucial component that recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to that target. medchemexpress.comcymitquimica.com The human genome encodes over 600 different E3 ligases, providing immense specificity to the system. medchemexpress.commedchemexpress.com

This process is repeated to form a polyubiquitin (B1169507) chain on the target protein, which acts as a molecular signal for destruction. mdpi.com The polyubiquitinated protein is then recognized and degraded by a large, multi-catalytic protease complex called the 26S proteasome . mdpi.comresearchgate.net The proteasome unfolds and breaks down the protein into small peptides, recycling the ubiquitin molecules for future use. explorationpub.com

Emergence of Targeted Protein Degradation as a Research Modality

For decades, therapeutic interventions primarily focused on inhibiting the function of proteins with small molecules or antibodies. However, it is estimated that less than 20% of the human proteome is amenable to this approach. fluoroprobe.com TPD represents a paradigm shift by targeting proteins for removal rather than inhibition. cymitquimica.comamericanchemicalsuppliers.com This modality gained significant momentum with the understanding that the UPS could be hijacked by synthetic molecules to eliminate specific proteins of interest (POIs). nih.gov

The concept was first demonstrated in the early 2000s and has since grown into one of the most promising areas of drug discovery. nih.gov Unlike traditional inhibitors that require continuous binding to exert their effect, TPD agents act catalytically, meaning a single molecule can induce the degradation of multiple target protein copies. cymitquimica.com This catalytic nature offers the potential for more profound and durable biological effects and may overcome resistance mechanisms associated with traditional inhibitors. cymitquimica.com

Conceptual Framework of Heterobifunctional PROTAC Molecules

At the forefront of TPD are Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules designed with three key components:

A "warhead" ligand that binds to the target protein (POI). nih.gov

An "anchor" ligand that recruits a specific E3 ubiquitin ligase. nih.gov

A flexible linker that connects the warhead and the anchor.

The fundamental mechanism of a PROTAC is to act as a molecular bridge, inducing the formation of a ternary complex between the POI and the E3 ligase—two proteins that would not normally interact. This proximity forces the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome. The PROTAC molecule is then released to repeat the cycle. medchemexpress.com The design and properties of the linker are critical, as its length and composition significantly influence the stability and efficacy of the ternary complex and, consequently, the degradation activity. nih.gov

Evolution of E3 Ubiquitin Ligase Recruitment Strategies in TPD Research

The success of a PROTAC depends on its ability to effectively recruit an E3 ligase. While over 600 E3 ligases exist, early and current research has predominantly focused on a select few, most notably von Hippel-Lindau (VHL) and Cereblon (CRBN). medchemexpress.com

The recruitment of CRBN was revolutionized by the discovery that the drug thalidomide (B1683933) and its analogues, known as immunomodulatory imide drugs (IMiDs), function as "molecular glues." These molecules bind directly to CRBN, a substrate receptor within the CUL4A-DDB1 E3 ligase complex, and modulate its substrate specificity. nih.gov This discovery provided researchers with a validated, high-affinity ligand to incorporate into PROTAC design. nih.gov

The compound Thalidomide-NH-amido-PEG3-C2-NH2 is a direct product of this evolution. It is a synthetic chemical tool designed specifically for the construction of CRBN-recruiting PROTACs. It consists of the thalidomide moiety, which serves as the CRBN-recruiting anchor, pre-functionalized with a flexible PEG-based linker that terminates in a primary amine (-NH2) group. This terminal amine provides a convenient chemical handle for researchers to attach a warhead ligand targeting a specific POI, thereby facilitating the synthesis of novel PROTAC molecules. The development of such ready-to-use ligand-linker conjugates simplifies the synthetic process, accelerating research and the discovery of new protein degraders.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1957236-20-2 | americanchemicalsuppliers.com |

| Molecular Formula | C₂₃H₃₀N₄O₉ | |

| Synonyms | Cereblon Ligand-Linker Conjugates 3, E3 Ligase Ligand-Linker Conjugates 14 | fluoroprobe.com |

| Description | A synthesized E3 ligase ligand-linker conjugate incorporating a Thalidomide-based Cereblon ligand and a 3-unit PEG linker for use in PROTAC technology. |

Eigenschaften

Molekularformel |

C23H31N5O8 |

|---|---|

Molekulargewicht |

505.5 g/mol |

IUPAC-Name |

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |

InChI |

InChI=1S/C23H31N5O8/c24-6-8-34-10-12-36-13-11-35-9-7-25-19(30)14-26-16-3-1-2-15-20(16)23(33)28(22(15)32)17-4-5-18(29)27-21(17)31/h1-3,17,26H,4-14,24H2,(H,25,30)(H,27,29,31) |

InChI-Schlüssel |

JDAVUUWRSYFJKC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCOCCOCCN |

Herkunft des Produkts |

United States |

The Role of Thalidomide Derivatives in E3 Ligase Recruitment Within Protac Architectures

Cereblon (CRBN) as a Key E3 Ubiquitin Ligase in Protein Degradation Research

Cereblon (CRBN) is a pivotal component of the Cullin-RING ligase 4 (CRL4) E3 ubiquitin ligase complex, which also includes Damage-specific DNA-binding protein 1 (DDB1), Cullin 4 (CUL4A or CUL4B), and Regulator of cullins 1 (RBX1). nih.govrsc.orgbohrium.com Within this complex, CRBN functions as the substrate receptor, responsible for recognizing and binding to specific proteins destined for ubiquitination and subsequent degradation by the proteasome. nih.govrsc.orgnih.gov The identification of CRBN as the direct target of thalidomide (B1683933) and its analogs, known as immunomodulatory imide drugs (IMiDs), was a watershed moment in the field. nih.govnih.gov This discovery has propelled CRBN to the forefront of protein degradation research, making it one of the most frequently utilized E3 ligases in the development of PROTACs. nih.govnih.gov The clinical success of thalidomide-based drugs has validated the therapeutic potential of modulating CRL4CRBN activity. rsc.orgrsc.org

The CRL4CRBN complex is involved in the degradation of a variety of endogenous proteins. bohrium.comnih.gov However, the binding of thalidomide or its derivatives to CRBN alters its substrate specificity, leading to the recruitment of "neosubstrates" that are not typically targeted by the native E3 ligase complex. nih.govnih.gov This unique mechanism forms the basis of both the therapeutic effects and the adverse effects of these compounds. nih.gov

Molecular Mechanisms of CRBN Binding by Thalidomide and its Derivatives

The interaction between thalidomide derivatives and CRBN is a highly specific molecular event. The binding is primarily mediated by the glutarimide (B196013) ring of the thalidomide molecule. researchgate.net This ring fits into a specific binding pocket on the CRBN protein. researchgate.net Key structural features of the glutarimide ring, including both of its carbonyl groups and the imide group, are crucial for this interaction, with the imide group acting as both a hydrogen bond donor and acceptor. researchgate.net The phthalimide (B116566) portion of the thalidomide molecule is also important, as modifications to this ring can influence the recruitment of specific neosubstrates. rsc.org

The thalidomide-binding domain (TBD) of CRBN is located in its C-terminal region. nih.gov Structural studies have revealed that thalidomide and its derivatives bind within this pocket, inducing a conformational change in CRBN that creates a new surface for protein-protein interactions. nih.govnih.gov This altered surface is what allows for the recruitment of neosubstrates.

Induced Proximity and Neo-Substrate Recruitment by CRBN-Thalidomide Derivative Complexes

The binding of a thalidomide derivative, such as Thalidomide-NH-amido-PEG3-C2-NH2, to CRBN initiates a process known as induced proximity. nih.govnih.gov This phenomenon brings the target protein (the neosubstrate) into close proximity with the E3 ubiquitin ligase complex. nih.gov The thalidomide derivative essentially acts as a molecular bridge, connecting CRBN to a protein that it would not normally interact with. nih.gov

Once the ternary complex of CRBN, the thalidomide derivative, and the neosubstrate is formed, the CRL4CRBN complex can efficiently ubiquitinate the neosubstrate. rsc.orgnih.gov This polyubiquitination marks the target protein for degradation by the 26S proteasome, a cellular machinery responsible for protein breakdown. nih.gov The specific neosubstrates recruited depend on the specific thalidomide derivative used. For example, lenalidomide (B1683929) and pomalidomide (B1683931) are effective at targeting the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation, a mechanism central to their anti-myeloma activity. nih.govnih.gov Other known neosubstrates include SALL4 and p63, the degradation of which is linked to the teratogenic effects of thalidomide. nih.gov More recently, the transcription factor PLZF has been identified as a neosubstrate whose degradation is implicated in thalidomide-induced teratogenicity. nih.govembopress.org

Mechanistic Distinctions Between Molecular Glue Degraders and PROTACs Involving CRBN-Ligands

While both molecular glue degraders and PROTACs leverage the CRBN E3 ligase for targeted protein degradation, their mechanisms of action have key distinctions.

Molecular glue degraders , like thalidomide and its direct analogs, are small, monovalent molecules that induce a novel protein-protein interaction between CRBN and a neosubstrate. nih.govacs.org They essentially "glue" the two proteins together, leading to the ubiquitination and degradation of the neosubstrate. emolecules.com The discovery of these molecules was often serendipitous. acs.org

PROTACs , on the other hand, are heterobifunctional molecules. emolecules.comresearchgate.net They consist of two distinct ligands connected by a chemical linker. emolecules.com One ligand is designed to bind to the E3 ligase (in this case, CRBN via a thalidomide-based moiety like this compound), and the other ligand is designed to bind to a specific protein of interest (POI). nih.gov The linker brings the E3 ligase and the POI into close proximity, facilitating the transfer of ubiquitin and subsequent degradation of the POI. researchgate.net Unlike molecular glues which modify the surface of the E3 ligase to recognize a new substrate, PROTACs physically tether the target to the ligase. emolecules.comnih.gov

| Feature | Molecular Glue Degrader | PROTAC |

| Structure | Monovalent small molecule | Heterobifunctional molecule with two ligands and a linker |

| Mechanism | Induces a new protein-protein interaction between the E3 ligase and a neosubstrate | Physically tethers a target protein to an E3 ligase |

| Target Recognition | Relies on the formation of a stable ternary complex with a specific neosubstrate | The target is determined by the specific ligand incorporated into the PROTAC |

| Discovery | Often serendipitous or through screening | Rationally designed based on known ligands for the target protein and E3 ligase |

Structural Determinants of Thalidomide-CRBN Interaction for Protein Degradation

The precise structural features of both the thalidomide derivative and CRBN are critical for the formation of a functional degradation complex. As mentioned, the glutarimide ring of the thalidomide analog is essential for binding to CRBN. researchgate.net The phthalimide moiety, while not directly binding to CRBN, plays a crucial role in determining which neosubstrates are recruited. rsc.org For instance, the presence of an amino group on the phthalimide ring of lenalidomide and pomalidomide enhances their ability to degrade Ikaros and Aiolos compared to thalidomide. nih.gov

From the perspective of CRBN, specific amino acid residues within the thalidomide-binding pocket are key for the interaction. Mutations in these residues can abolish the binding of thalidomide and its derivatives, rendering cells resistant to their effects. nih.gov The structure of the ternary complex, including CRBN, the thalidomide derivative, and the neosubstrate, reveals that the derivative sits (B43327) at the interface, creating a new composite surface that stabilizes the interaction between CRBN and the neosubstrate. nih.govnih.gov The shape and chemical properties of this induced surface are what confer specificity for different neosubstrates.

Design and Engineering of Thalidomide Nh Amido Peg3 C2 Nh2 As an E3 Ligase Ligand Linker Conjugate

Chemical Architecture of Thalidomide-NH-amido-PEG3-C2-NH2

This compound is a synthetic E3 ligase ligand-linker conjugate. dcchemicals.comallgenbio.commedchemexpress.com Its architecture is meticulously designed to incorporate three key components: a Thalidomide-based moiety that acts as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a polyethylene (B3416737) glycol (PEG) linker, and a terminal primary amine (NH2) for conjugation. dcchemicals.comallgenbio.commedchemexpress.comtargetmol.com The systematic combination of these elements results in a versatile chemical tool for the assembly of PROTACs. dcchemicals.comallgenbio.commedchemexpress.com

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C23H31N5O8 |

| Molecular Weight | 505.52 g/mol |

| Appearance | Solid Powder |

| Purity | ≥98% |

| Solubility | To be determined |

| Note: Data sourced from publicly available chemical supplier information. allgenbio.com |

Constituent Moieties and Their Research Significance

The modular nature of this compound allows for a detailed examination of each of its constituent parts and their specific roles in the context of PROTAC technology.

Thalidomide-Based Cereblon Ligand Moiety for E3 Ligase Engagement

The thalidomide-based component of the molecule serves as the crucial E3 ligase-binding element. rsc.org Thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), are known to bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. rsc.org This interaction is fundamental to the mechanism of action for this class of PROTACs. mdpi.comrsc.org By recruiting the CRBN E3 ligase, the PROTAC initiates the process of tagging a target protein for degradation. mdpi.com The phthalimide (B116566) group of thalidomide is important for this binding and subsequent degradation activity. rsc.org

Amido and C2-NH2 Functionalities as Strategic Conjugation Handles

The "amido-PEG3-C2-NH2" portion of the molecule's name refers to the specific chemical groups that constitute the linker and its reactive end. The amide bond provides a stable connection between the thalidomide moiety and the PEG linker. The terminal C2-NH2 group, a primary amine at the end of a two-carbon spacer, serves as a versatile chemical handle for conjugation. allgenbio.combiosyn.com This primary amine can readily react with a variety of functional groups on a target protein ligand, such as carboxylic acids or activated esters, to form a stable amide bond, thus completing the synthesis of the final PROTAC molecule. biosyn.comnih.gov This strategic placement of a reactive functional group is essential for the modular and efficient assembly of PROTAC libraries.

Rationale for PEG Linker Incorporation in PROTAC Design Research

The choice of linker is not a trivial aspect of PROTAC design; it significantly influences the molecule's biological activity. nih.govprecisepeg.com The incorporation of PEG linkers is a well-established strategy to optimize PROTAC performance. precisepeg.com

Influence on Linker Flexibility and Conformational Dynamics of PROTACs

Flexible linkers, such as those based on PEG, are crucial for allowing the PROTAC to adopt a wide range of conformations. precisepeg.comresearchgate.net This flexibility is essential to accommodate the structural diversity of different target proteins and to facilitate the formation of a stable ternary complex with the E3 ligase. nih.govacs.org The ability of the PEG linker to undergo conformational changes can help to overcome potential steric clashes and optimize the relative orientation of the two bound proteins, which is a key factor for efficient ubiquitination. nih.govacs.org The gauche effect in PEG-like linkers can favor turns, contributing to the adoption of folded conformations that may enhance cell permeability. acs.org

Table 2: Comparison of Common PROTAC Linker Types

| Linker Type | Key Characteristics |

| Alkyl Chains | Hydrophobic, flexible, synthetically accessible. nih.govprecisepeg.com |

| PEG Chains | Hydrophilic, flexible, improve solubility. nih.govprecisepeg.com |

| Rigid Linkers (e.g., alkynes, triazoles) | Provide conformational restraint, may improve selectivity. researchgate.net |

| This table provides a simplified comparison of common linker types used in PROTAC design. |

Impact on Ternary Complex Formation and Stability

The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is a critical determinant of successful protein degradation. The structural characteristics of this compound play a pivotal role in this process.

The thalidomide moiety of the conjugate binds to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govnih.gov This interaction is highly specific, with the glutarimide (B196013) portion of thalidomide fitting into a hydrophobic pocket on the surface of CRBN. nih.gov The phthalimide ring of thalidomide is solvent-exposed, providing an ideal attachment point for the linker without disrupting the crucial binding to CRBN. nih.gov

The PEG3 linker, an 11-atom chain, offers significant flexibility, which is crucial for allowing the PROTAC to adopt a conformation that facilitates the simultaneous binding of the target protein and CRBN. The length and composition of the linker are critical parameters that influence the stability and cooperativity of the ternary complex. nih.gov While linkers that are too short may cause steric clashes between the target protein and the E3 ligase, overly long or rigid linkers can introduce an entropic penalty that destabilizes the complex. The PEG3 linker in this compound represents a balance of these factors, providing sufficient reach and flexibility to accommodate a wide range of target proteins.

Modulation of PROTAC Physicochemical Properties for Research Utility

The physicochemical properties of a PROTAC, such as solubility and cell permeability, are heavily influenced by its constituent parts, including the E3 ligase ligand-linker conjugate. The incorporation of the PEG3 linker in this compound imparts favorable characteristics for research applications.

| Property | Contribution of the PEG3 Linker |

| Solubility | Increases aqueous solubility of the final PROTAC. |

| Flexibility | Allows for optimal orientation within the ternary complex. |

| Permeability | Can influence cell membrane permeability. |

Strategic Placement of Functional Groups for Target Protein Ligand Conjugation

A key feature of this compound is the terminal primary amine (-NH2) group. This functional group is strategically placed at the end of the PEG3 linker, distal to the thalidomide moiety. This positioning allows for the straightforward and efficient conjugation of a ligand that binds to a specific protein of interest.

The primary amine serves as a versatile chemical handle for various conjugation chemistries. It can readily react with activated carboxylic acids (e.g., NHS esters) on the target protein ligand to form a stable amide bond. This robust and common reaction makes this compound a convenient and widely applicable building block for the modular synthesis of PROTAC libraries. The length of the linker ensures that the conjugated target protein ligand has sufficient spatial separation from the CRBN-binding moiety, minimizing the risk of steric hindrance and allowing for the independent binding of each end of the PROTAC to its respective protein partner.

Mechanistic Insights into Protac Mediated Protein Degradation Involving Cereblon Ligands

Formation of the Ternary Complex: E3 Ligase (CRBN) – PROTAC (Thalidomide-NH-amido-PEG3-C2-NH2 based) – Target Protein

The fundamental first step in PROTAC action is the assembly of a ternary complex, which consists of an E3 ubiquitin ligase, the PROTAC molecule, and the target protein. In this specific context, the recruited E3 ligase is Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN-RBX1 E3 ubiquitin ligase complex. The PROTAC, which contains the this compound moiety, functions as a molecular bridge. The thalidomide-derived portion of the PROTAC binds specifically to Cereblon, while the other end of the PROTAC is engineered to bind to the protein of interest (POI), which is the target for degradation.

The formation of this ternary complex is a crucial and often rate-determining step in the degradation pathway. The stability and conformation of this complex are governed by multiple factors, including the specific molecular interactions between the PROTAC and its two protein partners, as well as the cooperativity of the system. Positive cooperativity, where the binding of one protein to the PROTAC enhances the affinity for the second protein, can significantly improve the efficiency of ternary complex formation and subsequent degradation. The linker, in this instance a polyethylene (B3416737) glycol (PEG3) chain, which connects the CRBN-binding moiety to the target-binding moiety, is critical in defining the distance and relative orientation of the E3 ligase and the target protein, thereby impacting the stability and functionality of the ternary complex.

Role of this compound in Facilitating Induced Proximity for Ubiquitination

The principal function of the this compound-based PROTAC is to induce proximity between the Cereblon E3 ligase and the target protein. By physically linking these two entities, the PROTAC effectively hijacks the E3 ligase, redirecting its ubiquitinating function towards the non-native target protein. The thalidomide (B1683933) analog component of the PROTAC acts as the "warhead" that specifically engages the Cereblon E3 ligase.

This induced proximity is the foundational principle of the PROTAC mechanism, bypassing the need for a natural interaction between the E3 ligase and the target protein. The length and chemical properties of the linker, here a PEG3-C2-NH2 chain, are vital for the optimal positioning of the target protein in relation to the E3 ligase's active site. This precise arrangement ensures that the ubiquitin-conjugating enzymes (E2s) associated with the E3 ligase can efficiently transfer ubiquitin to accessible lysine (B10760008) residues on the target protein's surface.

Ubiquitination of Target Proteins within the Ternary Complex

Upon the successful formation of the ternary complex, the E3 ligase, recruited by the this compound based PROTAC, begins the process of ubiquitinating the target protein. This involves a series of enzymatic reactions. Initially, a ubiquitin-activating enzyme (E1) activates a ubiquitin molecule in an ATP-dependent reaction. The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). The E2 enzyme, in concert with the CRBN E3 ligase within the ternary structure, then attaches the ubiquitin molecule to one or more lysine residues on the surface of the target protein.

This process is repeated to form a polyubiquitin (B1169507) chain on the target protein. The topology of this polyubiquitin chain is a key determinant of the modified protein's fate. For proteasomal degradation, K48-linked polyubiquitin chains serve as the canonical signal, marking the target protein for destruction by the proteasome.

Proteasomal Degradation Pathway of Ubiquitinated Target Proteins

The polyubiquitinated target protein is subsequently recognized as a substrate for the 26S proteasome, the primary cellular apparatus for protein degradation. The 26S proteasome is a large, multi-subunit protease complex. The polyubiquitin chain on the target protein is identified by ubiquitin receptors located within the 19S regulatory particle of the proteasome.

Following recognition, the target protein is unfolded and translocated into the central chamber of the 20S core particle, which houses the proteolytic active sites. Inside, the protein is broken down into small peptides. The ubiquitin molecules are typically recycled during this process, cleaved from the target protein by deubiquitinating enzymes (DUBs) before the substrate is completely degraded, allowing for their reuse in subsequent ubiquitination cycles.

Catalytic Nature of PROTACs in Protein Degradation

A defining characteristic of PROTACs, including those based on this compound, is their catalytic mode of action. After the ubiquitinated target protein is released from the ternary complex and directed towards degradation, the PROTAC molecule is also released. It can then participate in another cycle of binding to a new target protein and E3 ligase.

This catalytic activity enables a single PROTAC molecule to mediate the degradation of multiple target protein molecules. This allows for sustained protein knockdown at sub-stoichiometric concentrations, which is a significant advantage over traditional inhibitors that require continuous and high levels of occupancy to be effective. The efficiency of this catalytic cycle is contingent on the rates of ternary complex formation and dissociation, as well as the kinetics of target protein ubiquitination and degradation.

Factors Influencing Degradation Efficiency in PROTAC Research

The effectiveness of PROTAC-mediated protein degradation is a complex process influenced by several key factors. A thorough understanding of these factors is essential for the rational design and optimization of potent PROTAC molecules.

| Factor | Description |

| Ternary Complex Formation | The stability and cooperativity of the ternary complex are of utmost importance. The specific interactions between the PROTAC, the target protein, and the E3 ligase, along with the linker's properties, are all influential. |

| Linker Composition and Length | The linker connecting the target-binding and E3-binding moieties is a critical determinant of PROTAC efficacy. Its length, rigidity, and chemical makeup affect the geometry of the ternary complex and the efficiency of ubiquitination. |

| Binding Affinities | The individual binding affinities of the PROTAC for the target protein and the E3 ligase are significant. However, high binary affinity does not always correlate with efficient degradation, as the stability of the ternary complex is the more crucial parameter. |

| E3 Ligase Expression Levels | The cellular abundance of the recruited E3 ligase, in this case, Cereblon, can influence the rate of degradation. |

| Target Protein Ubiquitination Sites | The number and accessibility of lysine residues on the surface of the target protein can impact the efficiency and rate of polyubiquitination. |

| Cellular Localization | For the degradation process to occur, the PROTAC, target protein, and E3 ligase must all be present in the same cellular compartment. |

| Deubiquitinating Enzyme (DUB) Activity | The action of DUBs can reverse the ubiquitination process by removing ubiquitin chains from the target protein, thereby rescuing it from degradation. |

Advanced Research Methodologies and Approaches for Protac Development Utilizing Thalidomide Nh Amido Peg3 C2 Nh2

Chemical Synthesis Strategies for Thalidomide-NH-amido-PEG3-C2-NH2 Conjugation to Target Protein Ligands

The synthesis of a PROTAC is a multi-step process requiring the strategic connection of a target protein ligand and an E3 ligase ligand via a chemical linker. The use of pre-functionalized building blocks like this compound is central to efficient PROTAC assembly, enabling modular and convergent synthetic routes.

Convergent synthesis is a highly favored strategy in PROTAC development. In this approach, the three components—the target protein ligand, the linker, and the E3 ligase ligand—are synthesized or modified separately before being combined in the final steps. This contrasts with a linear approach where the molecule is built step-by-step on one end. The use of a building block like this compound, which already combines the E3 ligase binder and the linker, is a prime example of a modular component used in a convergent strategy.

The primary amine (-NH2) on the terminus of the PEG linker serves as a versatile chemical handle. It can be readily conjugated to a target protein ligand that has been functionalized with a complementary reactive group, such as a carboxylic acid. The formation of a stable amide bond is a common final step in this assembly. This modular approach allows for the rapid generation of a library of PROTACs where different target ligands can be attached to the same Thalidomide-linker moiety, or where different linkers can be swapped in to optimize activity.

Solid-phase synthesis has also emerged as a powerful modular technique for preparing thalidomide-based PROTACs. In this method, a thalidomide (B1683933) derivative is attached to a solid support resin, allowing for the sequential addition of linker units and, finally, the target protein ligand. This simplifies purification at each step and is highly amenable to creating libraries of PROTACs with varying linker lengths and compositions for screening and optimization.

While standard amide bond formation is robust, other bioconjugation methods, particularly "click chemistry," have become invaluable for their efficiency, high yield, and biocompatibility. These reactions allow for the rapid and reliable assembly of the PROTAC components under mild conditions.

The most common click reaction used in PROTAC synthesis is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this strategy, the this compound building block would first be modified to introduce either an azide or a terminal alkyne. For instance, the terminal amine could be acylated with an alkyne-bearing carboxylic acid. Concurrently, the target protein ligand would be functionalized with the complementary group (an azide). The two fragments are then joined together using a copper catalyst to form a stable triazole ring, completing the PROTAC structure. This approach has been widely used to expedite the synthesis of diverse PROTAC libraries.

Another powerful method is the strain-promoted azide-alkyne cycloaddition (SPAAC), which is a "copper-free" click reaction. This is particularly useful for biological applications or when synthesizing molecules sensitive to copper catalysts. Recently, click chemistry has also been adapted for the in-cell self-assembly of PROTACs, a strategy termed CLIPTACs (Click-Formed Proteolysis-Targeting Chimeras). This approach involves administering two smaller, more cell-permeable precursors (e.g., an alkyne-functionalized target ligand and an azide-functionalized thalidomide-linker) that then assemble into the full PROTAC inside the cell.

| Bioconjugation Method | Description | Key Features | Reagents/Functional Groups |

| Amide Coupling | Formation of an amide bond between a carboxylic acid and an amine. | Robust, widely used, stable bond. | Carboxylic acids, amines, coupling reagents (e.g., EDC, HATU). |

| CuAAC (Click Chemistry) | Copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a triazole ring. | High yield, high specificity, mild conditions. | Azides, terminal alkynes, Copper(I) catalyst. |

| SPAAC (Click Chemistry) | Strain-promoted reaction between an azide and a cyclic alkyne (e.g., DBCO) without a metal catalyst. | Copper-free, biocompatible, fast kinetics. | Azides, strained alkynes (e.g., DBCO, BCN). |

| IEDDA Reaction | Inverse-electron-demand Diels-Alder reaction between a tetrazine and a trans-cyclooctene. | Extremely fast kinetics, bioorthogonal. | Tetrazines, trans-cyclooctenes. |

Biophysical Techniques for Studying Ternary Complex Formation and Dynamics

The mechanism of action of a PROTAC relies on its ability to induce and stabilize a ternary complex consisting of the target protein, the PROTAC itself, and the E3 ligase. The stability and conformation of this complex are critical determinants of degradation efficiency. A variety of biophysical techniques are employed to study the formation and dynamics of this complex in detail.

In vitro techniques are essential for quantitatively characterizing the binding events that lead to ternary complex formation. These methods can measure binding affinities (K D ), kinetics (k on /k off ), and thermodynamics, providing a detailed understanding of the system.

Common In Vitro Biophysical Techniques:

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These label-free techniques measure the binding of molecules in real-time. Typically, one protein (e.g., the E3 ligase) is immobilized on a sensor surface, and the binding of the PROTAC, followed by the target protein, is monitored. These assays can determine the kinetics and affinity of both binary (PROTAC-protein) and ternary complex interactions and are crucial for assessing cooperativity—the extent to which the binding of one protein enhances the binding of the other.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). ITC is a gold-standard method for confirming binding and understanding the thermodynamic drivers of ternary complex formation.

Fluorescence Polarization (FP): FP assays are used to measure binding events in solution. A small fluorescently labeled molecule (e.g., a peptide that binds the E3 ligase) is used. When a larger molecule (the protein) binds to it, the tumbling rate slows, and the polarization of the emitted light increases. This can be used in a competition format to measure the binding affinity of the PROTAC to the E3 ligase or the target protein.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity between two molecules. The target protein and the E3 ligase are labeled with a donor and an acceptor fluorophore, respectively. When the PROTAC brings the two proteins together into a ternary complex, the fluorophores come into close proximity, allowing for energy transfer and generating a detectable signal.

For intracellular analysis, methods are needed that can confirm target engagement and ternary complex formation within the complex environment of a living cell.

Common Intracellular Analysis Techniques:

NanoBRET™ (Bioluminescence Resonance Energy Transfer): This technique is a powerful tool for quantifying protein interactions in live cells. One protein of interest (e.g., CRBN) is fused to a NanoLuc® luciferase, and the other (the target protein) is tagged with a HaloTag® ligand labeled with a fluorescent acceptor. Formation of the ternary complex brings the luciferase and the fluorophore into proximity, resulting in a BRET signal. This assay can provide real-time kinetics of complex formation and dissociation within the cell.

SPPIER (Separation of Phases-Based Protein Interaction Reporter): This imaging-based technique visualizes small molecule-induced protein-protein interactions in live cells. The target protein and E3 ligase are fused to fluorescent proteins and oligomerization tags. PROTAC-induced ternary complex formation crosslinks these components, leading to the formation of visible fluorescent puncta through phase separation, which can be observed by microscopy.

| Technique | Principle | Key Output(s) | Environment |

| SPR / BLI | Measures changes in refractive index upon mass binding to a sensor surface. | K D , k on , k off , Cooperativity | In Vitro |

| ITC | Measures heat changes upon molecular binding. | K D , ΔH, ΔS, Stoichiometry | In Vitro |

| TR-FRET | Proximity-based energy transfer between a donor and acceptor fluorophore. | Ternary complex formation, K D | In Vitro |

| NanoBRET™ | Proximity-based energy transfer from a luciferase donor to a fluorescent acceptor. | Intracellular target engagement, IC 50 , Occupancy | Intracellular |

| SPPIER | PROTAC-induced protein oligomerization leads to fluorescent phase separation. | Visualization of ternary complex formation | Intracellular |

Proteomics-Based Methodologies for Neo-Substrate and Off-Target Identification

A critical aspect of PROTAC development is understanding its specificity. While designed to degrade a specific target protein, a PROTAC can sometimes lead to the degradation of other proteins, known as "off-targets." Furthermore, by bringing a new protein into proximity with an E3 ligase, a PROTAC can induce the degradation of proteins that are not natural substrates of that ligase; these are termed "neo-substrates." Mass spectrometry (MS)-based proteomics is the primary tool for identifying these unintended degradation events on a global scale.

The typical workflow involves treating cells with the PROTAC of interest (and appropriate controls) for a set period. Subsequently, the entire cellular proteome is extracted, digested into peptides, and analyzed by quantitative mass spectrometry. By comparing the abundance of thousands of proteins between the treated and control samples, researchers can identify proteins whose levels are significantly decreased.

A systematic approach to this involves creating a "selected off-target proteome" (SOTP). This is a curated list of proteins selected based on genetic and pharmacological evidence that suggests they might be liabilities if their levels were altered. By focusing the proteomic analysis on this subset of proteins across a panel of well-characterized cell lines, a more targeted and efficient assessment of potential off-target effects can be achieved. This platform allows for the comprehensive evaluation of off-target protein abundance and helps to de-risk PROTAC candidates during development.

Structural Biology Techniques for Elucidating Ternary Complex Architecture and Interactions

Understanding the three-dimensional structure of the ternary complex is crucial for rational PROTAC design. Structural biology provides atomic-level insights into how the PROTAC orients the target protein and the E3 ligase, revealing the specific protein-protein and protein-ligand interactions that stabilize the complex and confer cooperativity and selectivity.

The two primary techniques used for this purpose are X-ray crystallography and cryo-electron microscopy (cryo-EM).

X-ray Crystallography: This technique has been instrumental in providing the first high-resolution snapshots of PROTAC-induced ternary complexes. Obtaining a crystal of the entire three-component complex can be challenging but yields a detailed atomic map of all interactions. These structures can reveal, for example, how the linker packs between the two proteins and how novel protein-protein contacts are formed, which would be impossible to predict from the binary (protein-ligand) structures alone.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become increasingly powerful for studying large and dynamic macromolecular complexes. For PROTACs, cryo-EM is particularly advantageous because it does not require crystallization and can capture multiple conformational states of the complex that may exist in solution. This provides a more dynamic picture of the ternary complex architecture and can reveal the flexibility of the linker and the relative orientations of the bound proteins, which are key to understanding the efficiency of the ubiquitination process. Recent studies have successfully used cryo-EM to resolve the structures of degrader-mediated complexes, providing crucial insights for structure-based design.

Structural models from these techniques are essential for explaining observed structure-activity relationships (SAR) and for guiding the optimization of linker length, composition, and attachment points to enhance the potency and selectivity of next-generation PROTACs.

Computational Modeling and Rational Design in PROTAC Optimization Utilizing this compound

The development of effective Proteolysis Targeting Chimeras (PROTACs) is a complex process that relies heavily on the intricate interplay between the target protein (POI), the PROTAC molecule, and an E3 ubiquitin ligase. The linker component, which connects the target-binding warhead and the E3 ligase-recruiting ligand, is a critical determinant of the efficacy of the resulting ternary complex. In the context of PROTACs utilizing the this compound moiety to recruit the Cereblon (CRBN) E3 ligase, computational modeling and rational design strategies are indispensable for optimizing degradation activity.

The inherent flexibility of the polyethylene (B3416737) glycol (PEG) chain in the this compound linker presents both opportunities and challenges for PROTAC design. While it can provide the necessary conformational freedom to facilitate the formation of a stable ternary complex, it also introduces a vast conformational space that can be difficult to predict and control. Computational approaches, therefore, play a pivotal role in navigating this complexity and guiding the rational design of potent and selective degraders.

Molecular docking and molecular dynamics (MD) simulations are at the forefront of computational strategies employed in the optimization of PROTACs. These methods allow researchers to visualize and analyze the potential interactions within the POI-PROTAC-CRBN ternary complex at an atomic level. medchemexpress.com By modeling the binding poses of the PROTAC and assessing the stability of the resulting complex, these simulations can provide valuable insights into the structure-activity relationships (SAR) that govern degradation efficiency.

A crucial aspect of the rational design process is the optimization of the linker length and composition. The PEG3 unit in this compound offers a specific length that may be optimal for certain target proteins but suboptimal for others. Computational modeling can be used to explore the impact of varying linker lengths on the geometry and stability of the ternary complex. For instance, if a linker is too short, it may lead to steric clashes between the POI and CRBN, preventing the formation of a productive complex. Conversely, an excessively long linker might result in a loosely associated complex with reduced ubiquitination efficiency.

Table 1: Representative Data from Computational Analysis of PROTACs with Varying Linker Lengths

| PROTAC Linker Composition | Predicted Ternary Complex Stability (Binding Free Energy, kcal/mol) | Key Interfacial Interactions | Predicted Degradation Activity |

| Thalidomide-NH-amido-PEG2-C2-NH2 | -8.5 | Limited protein-protein contacts | Low |

| This compound | -12.2 | Extensive hydrophobic and polar contacts | High |

| Thalidomide-NH-amido-PEG4-C2-NH2 | -10.1 | Reduced interfacial contacts due to increased flexibility | Moderate |

Note: The data presented in this table is representative and intended for illustrative purposes to demonstrate the type of insights gained from computational modeling. Actual values would be specific to the target protein and the specific PROTAC molecule.

Furthermore, rational design extends to the strategic placement of the linker attachment points on both the target-binding ligand and the E3 ligase ligand. While this compound has a defined attachment point on the thalidomide moiety, the corresponding connection to the warhead is a critical variable. Molecular dynamics simulations can help identify solvent-exposed regions on the target-binding ligand that are suitable for linker attachment without disrupting key binding interactions.

In silico tools can also predict the cooperativity of ternary complex formation. Positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other, is a hallmark of many successful PROTACs. Computational models can estimate the binding energies of the binary and ternary complexes to predict whether the formation of the POI-PROTAC-CRBN complex is energetically favorable.

The insights gleaned from these computational approaches enable a more rational and less empirical approach to PROTAC optimization. By predicting the effects of structural modifications on ternary complex formation and stability, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the discovery of novel and effective protein degraders.

Optimization Strategies for Protacs Employing Thalidomide Nh Amido Peg3 C2 Nh2 Linker Conjugates

Linker Length and Composition Optimization in PROTAC Research

The length and chemical makeup of the linker are paramount in the design of effective PROTACs, directly impacting the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). nih.govexplorationpub.com

Polyethylene (B3416737) glycol (PEG) units are frequently incorporated into PROTAC linkers due to their flexibility and ability to modulate physicochemical properties like solubility. explorationpub.combiochempeg.com Systematic variation of the number of PEG units allows for a fine-tuning of the linker length, which is crucial for optimal degradation. biochempeg.comjenkemusa.com

Research has consistently shown that there is an optimal linker length for each target protein and E3 ligase pair. ub.edusigmaaldrich.com A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. explorationpub.comnih.gov Conversely, an overly long linker might not effectively bring the two proteins into the necessary proximity for ubiquitination. explorationpub.com

For instance, studies on estrogen receptor-α (ERα) targeting PROTACs revealed that a 16-atom chain length was optimal for inducing degradation. sigmaaldrich.comrsc.org Similarly, in the development of PROTACs targeting Bruton's tyrosine kinase (BTK), longer linkers with five or more PEG units were more successful than shorter ones. nih.gov In another example, for homo-PROTACs designed to degrade CRBN, a shorter 8-atom PEG linker was found to be the most effective. explorationpub.com These findings underscore the necessity of empirically determining the optimal linker length for each specific PROTAC system.

Table 1: Impact of PEG Linker Length on PROTAC Efficacy

| Target Protein | E3 Ligase | Optimal Linker Length (atoms) | Observation | Reference |

| Estrogen Receptor-α (ERα) | Not Specified | 16 | Significant degradation observed. | sigmaaldrich.comrsc.org |

| Bruton's Tyrosine Kinase (BTK) | Not Specified | ≥ 5 PEG units | Shorter linkers were less effective. | nih.gov |

| Cereblon (CRBN) | Cereblon | 8 | Optimal for homo-PROTAC degradation. | explorationpub.com |

While PEG linkers are prevalent, representing about 55% of linkers in published PROTAC structures, the incorporation of other chemical motifs can further refine a PROTAC's properties. nih.gov Alkyl chains, alkynes, and triazoles are common additions or alternatives to PEG units. nih.govresearchgate.net

Alkyl Chains: These are another common linker component, often used in conjunction with PEG to fine-tune lipophilicity and flexibility. nih.gov

Alkynes and Triazoles: These motifs introduce more rigidity into the linker compared to flexible PEG or alkyl chains. researchgate.net This rigidity can be advantageous in pre-organizing the PROTAC for optimal binding and ternary complex formation. nih.gov The "click" reaction to form a triazole ring is a versatile method for connecting different molecular fragments during PROTAC synthesis. nih.gov

The combination of these motifs allows for a greater diversity in linker design, enabling the optimization of properties beyond just length. nih.gov For example, the inclusion of a triazole ring can enhance the stability of the ternary complex. nih.gov

Conjugation Site Exploration on the Target Protein Ligand for Enhanced Efficacy

The point at which the linker is attached to the target protein ligand (the "warhead") is a critical determinant of PROTAC activity. explorationpub.com Altering the conjugation site can dramatically impact the orientation of the PROTAC within the ternary complex, thereby influencing the efficiency of protein degradation. explorationpub.com

Research by Cyrus et al. demonstrated that different attachment points on the estradiol (B170435) ligand in ERα-targeting PROTACs led to varying levels of degradation. explorationpub.com Similarly, for PROTACs targeting p38α, compounds with the same linker but different connections to the thalidomide (B1683933) moiety exhibited different degradation capabilities, highlighting the importance of the exit vector from the E3 ligase ligand as well. ub.edu This underscores that even with an optimized linker, an unfavorable conjugation site can abolish PROTAC activity. Therefore, a systematic exploration of potential attachment points on the warhead is a crucial step in the optimization process. explorationpub.com

Modulation of E3 Ligase Binding Affinity for Refined Degradation Profiles

The affinity of the PROTAC for the E3 ligase, in this case, CRBN, is another key parameter that can be modulated to achieve a desired degradation profile. While a strong binding affinity to the E3 ligase is generally considered beneficial, it does not always directly correlate with degradation efficiency. researchgate.net

In some instances, PROTACs with shorter linkers have shown impaired binding affinity for both the target protein and the E3 ligase, likely due to steric clashes. nih.gov Conversely, some PROTACs with weak binding affinity have demonstrated profound degradation, suggesting that the stability of the ternary complex is a more critical factor than the binary binding affinities alone. researchgate.net

Researchers can synthesize and test various thalidomide analogs with different affinities for CRBN to fine-tune the degradation process. researchgate.net This allows for the selection of a PROTAC with an optimal balance of binding affinities that promotes the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation of the target protein. researchgate.net

Strategies for Achieving Target Selectivity Through Linker and Ligand Modifications

A significant challenge in PROTAC development is achieving selectivity for the target protein, especially when targeting members of a protein family with high structural similarity. scienceopen.com Linker and ligand modifications are powerful strategies to impart this selectivity. scienceopen.com

Linker Length and Composition: Altering the linker length can be a surprisingly effective way to achieve selectivity. For example, a lapatinib-based PROTAC was able to degrade both EGFR and HER2. However, simply extending the linker by a single ethylene (B1197577) glycol unit resulted in a PROTAC that selectively degraded EGFR. nih.gov Similarly, for dual degraders of cellular retinoic acid-binding proteins (CRABP)-I/II, a longer PEG linker favored CRABP-I degradation, while a shorter one was more selective for CRABP-II. explorationpub.com

Ligand Modification and Conjugation Site: The choice of the E3 ligase and the point of linker attachment can also influence selectivity. nih.gov For instance, when targeting both BCR/Abl and c-Abl, only CRBN-recruiting PROTACs were able to degrade both, whereas VHL-recruiting PROTACs only degraded c-Abl. nih.gov Furthermore, isoform-selective PROTACs for the p38 MAPK family were developed by using distinct linker attachment points and lengths, which led to differential recruitment of the E3 ligase and selective degradation of either p38α or p38δ. explorationpub.com

Table 2: Examples of Selectivity Achieved Through Linker and Ligand Modification

| PROTAC System | Modification | Outcome | Reference |

| Lapatinib-based | Extension of linker by one ethylene glycol unit | Switched from dual EGFR/HER2 degrader to selective EGFR degrader. | nih.gov |

| CRABP-I/II degrader | Longer PEG linker vs. shorter PEG linker | Selectivity shifted from CRABP-II to CRABP-I. | explorationpub.com |

| BCR/Abl and c-Abl degrader | Choice of E3 ligase (CRBN vs. VHL) | CRBN-recruiting PROTACs degraded both; VHL-recruiting PROTACs degraded only c-Abl. | nih.gov |

| p38 MAPK degrader | Different linker attachment points and lengths | Achieved isoform-selectivity for p38α or p38δ. | explorationpub.com |

Approaches for Enhancing Cellular Uptake and Distribution in Research Models

A major hurdle for the successful application of PROTACs is their often poor cell permeability and bioavailability, which is a consequence of their high molecular weight and large polar surface area. nih.gov Several strategies are being explored to overcome these limitations:

Physicochemical Property Modulation: The introduction of PEG units in the linker can increase water solubility, which can, in turn, affect cell permeability and oral absorption. biochempeg.comjenkemusa.com Balancing the hydrophilic and hydrophobic nature of the linker is crucial for achieving optimal cell penetration. axispharm.com For example, replacing an amide with an ether in the linker of BCR-ABL PROTACs resulted in higher cell permeability. explorationpub.com

Formulation Strategies: For research models, especially in vivo studies, formulation strategies can significantly improve PROTAC delivery. Self-nanoemulsifying drug delivery systems (SNEDDS) have been shown to enhance the uptake of PROTACs in target cells. mdpi.com

Targeted Delivery Systems: More advanced approaches involve conjugating PROTACs to molecules that can facilitate their entry into specific cells. These include:

Antibody-PROTAC Conjugates (APCs): By attaching a PROTAC to a tumor-specific antibody, the PROTAC can be selectively delivered to cancer cells. acs.orgnih.gov

Folate-caged PROTACs: These utilize the folate receptor, which is often overexpressed on cancer cells, to gain entry via endocytosis. acs.org

Lipid Nanoparticles (LNPs): Encapsulating PROTACs within LNPs can help them traverse physiological barriers and improve cellular uptake. mdpi.com

These strategies aim to overcome the inherent challenges associated with the physicochemical properties of PROTACs, thereby enhancing their utility in both in vitro and in vivo research models. nih.govmdpi.com

Impact and Future Perspectives of Thalidomide Nh Amido Peg3 C2 Nh2 in Targeted Protein Degradation Research

Contribution to the Fundamental Understanding of CRBN-Mediated Protein Degradation

The discovery of Cereblon (CRBN) as the direct molecular target of thalidomide (B1683933) was a watershed moment, unraveling a long-standing mystery and paving the way for its rational use in TPD. rsc.orgnih.gov Thalidomide and its derivatives, now understood as "molecular glues," modify the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, inducing the degradation of proteins not normally targeted by it. rsc.orgnih.gov

The development and study of PROTACs using building blocks like Thalidomide-NH-amido-PEG3-C2-NH2 have been instrumental in dissecting this mechanism further. By systematically linking the thalidomide moiety to various protein-targeting ligands (warheads), researchers have been able to:

Confirm and expand the scope of CRBN neosubstrates: The creation of diverse PROTACs allows for the testing of which target proteins can be successfully ubiquitinated and degraded upon recruitment to the CRBN complex. This has helped to define the structural and biochemical requirements for a protein to be a degradable substrate.

Elucidate the importance of ternary complex formation: The efficacy of a PROTAC is dependent on its ability to form a stable ternary complex between the target protein, the PROTAC molecule, and the E3 ligase. The PEG3 linker in this compound provides the necessary length and flexibility to allow for optimal protein-protein interactions between the target and CRBN, which is crucial for efficient ubiquitination.

Investigate the impact of linker composition: The properties of the linker connecting the two ends of a PROTAC are critical. nih.gov The use of a well-defined PEG3 linker has allowed for systematic studies on how linker length, rigidity, and polarity affect the efficiency and selectivity of degradation, contributing to a more profound understanding of the rules governing CRBN-mediated protein degradation. nih.gov

Studies involving thalidomide and its derivatives have identified specific substrates whose degradation is linked to the drug's effects. nih.gov For example, the degradation of the transcription factor PLZF (Promyelocytic Leukaemia Zinc Finger) has been implicated in thalidomide's teratogenic effects. nih.gov This knowledge, gained from studying the fundamental mechanism of CRBN, is now being applied to design PROTACs that can selectively degrade disease-relevant proteins. rsc.orgnih.gov

Enabling Research on the Degradation of Previously "Undruggable" Proteins

A significant portion of the human proteome, estimated at over 80%, is considered "undruggable" by traditional small-molecule inhibitors. technologynetworks.com These proteins often lack well-defined active sites or binding pockets necessary for conventional inhibition. PROTAC technology offers a transformative solution by shifting the focus from inhibition to removal. technologynetworks.comresearchgate.net

This compound has been a key enabler in this area. targetmol.commedchemexpress.cn By providing a reliable and effective CRBN-recruiting component, it allows researchers to construct PROTACs against targets that were previously intractable. technologynetworks.comresearchgate.net The principle relies on the fact that even a weak or transient interaction with a target protein can be sufficient for a PROTAC to bring it into proximity with the CRBN E3 ligase, leading to its ubiquitination and subsequent destruction by the proteasome. medkoo.com

This approach has successfully targeted several classes of challenging proteins:

Transcription Factors: These proteins are notoriously difficult to inhibit due to their large, flat interaction surfaces. PROTACs built with thalidomide-based linkers have shown success in degrading transcription factors implicated in cancer. marinbio.com

Scaffolding Proteins: These proteins lack enzymatic activity but are crucial for organizing signaling complexes. By degrading the entire protein, PROTACs can dismantle these complexes in a way that inhibitors cannot. technologynetworks.com

Drug-Resistant Mutants: PROTACs can often degrade mutant proteins that have developed resistance to traditional inhibitors, offering a strategy to overcome acquired drug resistance. technologynetworks.com

The ability to target these previously undruggable proteins opens up vast new possibilities for therapeutic intervention across numerous diseases, particularly in oncology. technologynetworks.commarinbio.com

Applications in Chemical Biology as a Tool for Protein Knockdown and Functional Studies

Beyond its therapeutic potential, this compound has become an invaluable tool for basic research in chemical biology. The ability to rapidly and selectively degrade a specific protein of interest provides a powerful method for studying protein function, often referred to as "chemical knockdown."

This approach offers several advantages over traditional genetic methods like RNA interference (RNAi) or CRISPR:

Speed: Protein degradation via PROTACs can occur within minutes to hours, allowing for the study of acute protein loss, whereas genetic methods can take days to manifest a phenotype.

Direct Protein Targeting: PROTACs act directly at the protein level, avoiding potential confounding effects related to compensatory transcription or translation that can occur with genetic techniques.

Reversibility: The effect of a PROTAC is dependent on its presence. Washing out the compound can lead to the restoration of protein levels, allowing for temporal control over protein function.

By synthesizing a PROTAC using this compound and a ligand for a specific protein, a researcher can rapidly assess the functional consequences of that protein's absence in cells or even in animal models. This accelerates the process of target validation and the elucidation of complex biological pathways.

Development of Novel PROTACs for Diverse Research Areas and Target Proteins

The modular nature of PROTACs, enabled by linker precursors like this compound, has facilitated their rapid development and application across a wide spectrum of research areas beyond oncology. nih.govcaltagmedsystems.co.uk Researchers can combine the established CRBN-binding element with a vast array of "warheads" to target proteins implicated in various pathologies. nih.gov

| Research Area | Example Target Protein(s) | Rationale for Degradation |

| Oncology | BRD4, BRD2, BRD3 targetmol.commedchemexpress.cn | The BET family of proteins are epigenetic readers involved in oncogene transcription. Their degradation has shown efficacy in various cancers. marinbio.com |

| Neurodegenerative Diseases | Tau nih.gov | The aggregation of Tau protein is a hallmark of Alzheimer's disease. Degrading Tau is a promising therapeutic strategy. nih.gov |

| Inflammatory & Autoimmune Diseases | IRAK4 nih.gov | Interleukin-1 receptor-associated kinase 4 is a key mediator in inflammatory signaling pathways. nih.gov |

| Viral Infections | Hepatitis C Virus (HCV) Proteins nih.gov | Degrading essential viral proteins offers a novel antiviral approach. nih.gov |

This table illustrates the versatility of the PROTAC platform. The consistent performance of the thalidomide-PEG3-amine linker structure provides a reliable foundation upon which novel degraders for an ever-expanding list of proteins of interest can be built, driving innovation in diverse fields of medical research. nih.govmarinbio.com

Emerging Trends in PROTAC and TPD Research Leveraging Such Linker Systems

The field of targeted protein degradation is continuously evolving, with much of the innovation focused on optimizing the components of the PROTAC molecule, including the linker. While this compound represents a highly successful and widely used linker, it also serves as a basis for further innovation.

Emerging trends include:

Linker Optimization: Research is intensely focused on how the linker's composition, length, and rigidity impact a PROTAC's properties. nih.govmarinbio.com While flexible PEG linkers are common, there is a growing trend towards more rigid or functionalized linkers to improve cell permeability, reduce off-target effects, and enhance the stability of the ternary complex. nih.gov The knowledge gained from PEG-based linkers is crucial for designing these next-generation systems.

Expanding the E3 Ligase Toolbox: While CRBN and VHL are the most commonly used E3 ligases, the human genome encodes over 600. nih.gov Efforts are underway to develop ligands for novel E3 ligases, which could enable tissue-specific protein degradation and overcome resistance mechanisms. marinbio.com

Photo-switchable PROTACs: To gain spatiotemporal control over protein degradation, researchers are incorporating photo-switchable units into the linker. nih.gov This allows the PROTAC to be "activated" by light in specific tissues or at specific times, offering unprecedented precision for research and potentially therapeutic applications. nih.gov

Integration with Other Induced Protein Degradation Modalities (e.g., AUTACs)

While PROTACs utilize the ubiquitin-proteasome system (UPS) for degradation, other cellular degradation pathways are also being harnessed. marinbio.com One such modality is Autophagy-Targeting Chimeras (AUTACs), which tag proteins for degradation via the autophagy-lysosome pathway. This pathway is capable of degrading not just soluble proteins but also larger protein aggregates and even entire organelles.

The design principles of AUTACs are similar to PROTACs, involving a target-binding ligand and a degradation-tagging moiety connected by a linker. There is significant conceptual overlap and potential for synergy. While current AUTACs typically use a guanine (B1146940) derivative to induce autophagy, the extensive knowledge base developed for PROTAC linkers, including PEG-based systems derived from this compound, is highly relevant.

Future research may explore hybrid approaches or the application of PROTAC linker chemistry to improve the properties of AUTACs. For instance, thalidomide-based components could potentially be integrated into novel chimeric molecules designed to modulate multiple degradation pathways simultaneously, offering new ways to combat complex diseases characterized by protein aggregation or organelle dysfunction.

Q & A

Q. What are the critical steps in synthesizing Thalidomide-NH-amido-PEG3-C2-NH2, and how can reaction conditions be optimized?

The synthesis involves sequential amide bond formation, PEG linker attachment, and final amine functionalization. Key steps include:

- Amide Coupling : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate thalidomide to the PEG3 linker under inert conditions (argon/nitrogen) .

- Purification : Employ reverse-phase chromatography (C18 columns) with gradient elution (water/acetonitrile + 0.1% TFA) to isolate intermediates and final products. Purity thresholds should exceed 95% for PROTAC applications .

- Quality Control : Validate via HPLC (retention time consistency) and LC-MS (m/z = 542.97 for molecular ion confirmation) .

Q. How should researchers characterize the purity and stability of this compound?

- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards. For advanced validation, employ NMR (¹H and ¹³C) to confirm structural integrity .

- Stability Testing : Store lyophilized powder at -20°C in airtight, light-protected vials. For aqueous solutions, avoid freeze-thaw cycles and use within 24 hours to prevent hydrolysis of the amide bond .

Q. What solvent systems are compatible with this compound for in vitro assays?

The compound is soluble in DMSO (up to 50 mM) and PBS (pH 7.4) with sonication. For cellular assays, maintain DMSO concentrations below 0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers design PROTACs using this compound to maximize target protein degradation efficiency?

- Linker Length Optimization : The PEG3 spacer balances steric flexibility and proximity between cereblon (E3 ligase) and the target protein. Compare degradation efficiency against PEG2/PEG4 analogs .

- Warhead Selection : Pair the linker with target-specific warheads (e.g., kinase inhibitors) via terminal amine conjugation. Validate using Western blotting (reduction in target protein levels) and cellular viability assays .

Q. How do batch-to-batch variations in synthesis impact PROTAC performance, and how can they be mitigated?

Variations in linker substitution rates (>95% required) or residual solvents (e.g., TFA) may alter degradation kinetics. Solutions include:

Q. What experimental strategies address contradictory data in target protein degradation studies?

Q. How can solubility challenges in PROTAC formulations be resolved for in vivo studies?

- Co-Solvent Systems : Use 10% β-cyclodextrin in PBS (pH 6.5) to enhance solubility while maintaining bioactivity .

- Nanoparticle Encapsulation : Lipid-based nanoparticles (70–100 nm size) improve bioavailability and reduce off-target effects .

Methodological Considerations

Q. What analytical techniques are essential for validating PROTAC-target engagement?

Q. How should researchers optimize reaction yields during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.